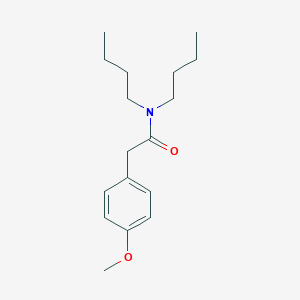
N,N-dibutyl-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2-(4-methoxyphenyl)acetamide, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBA is a synthetic compound that is structurally similar to lidocaine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N,N-dibutyl-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have anti-inflammatory properties, which may contribute to its effectiveness as a pain reliever.
Biochemical and Physiological Effects:
N,N-dibutyl-2-(4-methoxyphenyl)acetamide has been found to have a variety of biochemical and physiological effects, including the inhibition of sodium and calcium ion channels in nerve cells. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dibutyl-2-(4-methoxyphenyl)acetamide for use in lab experiments is its relatively low cost and availability. However, N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on N,N-dibutyl-2-(4-methoxyphenyl)acetamide, including further studies on its potential use as a local anesthetic and as a tool for studying pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of N,N-dibutyl-2-(4-methoxyphenyl)acetamide and its potential applications in the treatment of cancer.
Métodos De Síntesis
N,N-dibutyl-2-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with dibutylamine in the presence of a base catalyst. The resulting product can then be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N,N-dibutyl-2-(4-methoxyphenyl)acetamide has been used in a variety of scientific research applications, including as a local anesthetic and as a tool for studying the mechanisms of pain and inflammation. N,N-dibutyl-2-(4-methoxyphenyl)acetamide has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cells.
Propiedades
Fórmula molecular |
C17H27NO2 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-4-6-12-18(13-7-5-2)17(19)14-15-8-10-16(20-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3 |
Clave InChI |
HLWGQZAXGCADGE-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |
SMILES canónico |
CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
